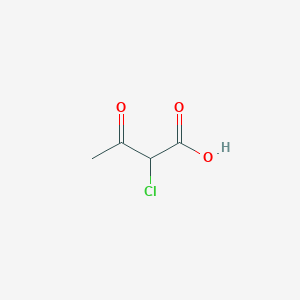

alpha-Chloroacetoacetic acid

Vue d'ensemble

Description

Synthesis Analysis

Alpha-Chloroacetoacetic acid can be synthesized using various methods. For instance, one process involves the reaction of chlorine and diketene . This process has a throughput which is from 5 to 750 kg of product per liter reaction volume hour .Molecular Structure Analysis

The molecular structure of this compound contains a total of 13 atoms. There are 5 Hydrogen atoms, 4 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . It contains total 12 bond(s); 7 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

This compound is a highly reactive molecule. It can participate in various chemical reactions. For instance, it can react with chlorine and diketene to produce γ-chloroacetoacetic acid chloride . It can also participate in a new chlorine dioxide–iodine–ethyl 2-chloroacetoacetate reaction system .Physical And Chemical Properties Analysis

This compound has a molecular weight of 136.53 g/mol. It is a highly reactive molecule. More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Biomedical and Environmental Research

Alpha-chloroacetoacetic acid and its derivatives, such as dichloroacetic acid (DCA), are significant in biomedical and environmental research. DCA, for instance, is a common drinking-water contaminant, hepatocarcinogenic in rats and mice, and is used clinically in managing lactic acidosis. It is metabolized by glutathione transferase Zeta (GSTZ), which catalyzes the oxygenation of DCA to glyoxylic acid. This enzyme's substrate selectivity and kinetics of DCA metabolism have been studied, providing insights into the biotransformation and toxicity of alpha-haloacids (Tong, Board, & Anders, 1998).

Agricultural and Horticultural Applications

The derivatives of this compound, such as chlorophenoxyacetic acids, have been studied for their use as selective herbicides. Early research by Blackman (1945) compared the effectiveness of 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid with other herbicides, indicating their potential in weed control (Blackman, 1945).

Chemical Synthesis and Industrial Applications

This compound derivatives are used in various chemical syntheses. For example, reactions with ethyl γ-chloroacetoacetate yield compounds like ethyl β-amino-γ-chloro-crotonate, indicating the versatility of these compounds in organic synthesis (Boosen, 1977). Additionally, their use in synthesizing other compounds, such as terpineol from α-pinene, showcases their role in industrial catalytic processes (Román-Aguirre et al., 2005).

Water Treatment and Disinfection

Haloacetic acids (HAAs), including chloroacetic acids, are studied for their role as disinfection byproducts in water treatment. Research on the formation of HAAs in desalination processes and the evaluation of their concentration in drinking water contributes to understanding the safety and efficacy of water disinfection methods (Dalvi, Al-Rasheed, & Javeed, 2000).

Pharmacological and Therapeutic Research

Derivatives of this compound, such as triiodothyroacetic acid, have potential therapeutic applications. These compounds show a higher affinity for certain thyroid hormone receptors, suggesting their usefulness in treating resistance to thyroid hormone (Takeda, Suzuki, Liu, & Degroot, 1995).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBFAUSKNYAKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

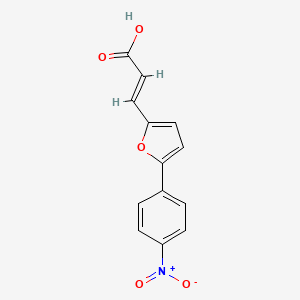

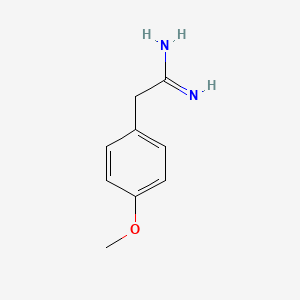

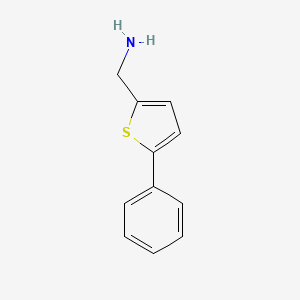

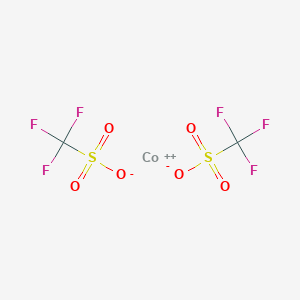

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)

![2-{[2-(2-Iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145791.png)

![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)

![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)